2-(4-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(4-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O3 and its molecular weight is 409.83. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant and Antimicrobial Applications
Studies on similar compounds have focused on their potential anticonvulsant and antimicrobial activities. For instance, hydrogen bonding patterns in anticonvulsant enaminones and their structural implications for activity were examined, suggesting a focus on neurological disorders and seizure management (Kubicki, Bassyouni, & Codding, 2000). Moreover, compounds with similar structures have been synthesized and screened for in vitro antibacterial and antifungal activities, indicating a research interest in combating microbial infections (Desai, Dodiya, & Shihora, 2011).
Chemical Synthesis and Modification
Research has also been conducted on the synthesis and modification of purine derivatives, showcasing the chemical versatility of such compounds and their potential for creating new molecules with varied biological activities. For example, the synthesis of purine N-oxides and their conversion to other derivatives highlights the adaptability of purine frameworks for generating compounds with specific functions (Kawashima & Kumashiro, 1969).
Biofilm Inhibition and Antibacterial Properties
Certain derivatives have been identified for their antibiofilm and antimicrobial properties, suggesting applications in preventing microbial colonization and infection, particularly in medical devices and healthcare settings (Limban, Marutescu, & Chifiriuc, 2011).
Novel Therapeutics Development
The exploration of purine-based N-acyl-α-carboxamides for their antimicrobial activity against various Gram-negative and Gram-positive strains points towards the development of new therapeutic agents that could address antibiotic resistance issues (Kaur, Gupta, Harjai, & Singh, 2014).
Properties
IUPAC Name |
2-(4-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-14-9-7-13(8-10-14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-3-5-12(21)6-4-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGQJTCZAFZLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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